molecular formula C17H14F3N5O2 B15214174 Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 83269-16-3

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B15214174
CAS No.: 83269-16-3
M. Wt: 377.32 g/mol
InChI Key: HBGYYYWNIJUNIU-UHFFFAOYSA-N
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Description

Structurally, it features a pyrido[3,4-b]pyrazine core substituted at the 3-position with a 4-(trifluoromethyl)phenyl group and at the 7-position with an ethyl carbamate moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate group is critical for tubulin binding and antimitotic activity .

Properties

CAS No.

83269-16-3

Molecular Formula

C17H14F3N5O2

Molecular Weight

377.32 g/mol

IUPAC Name

ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]pyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C17H14F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-8H,2H2,1H3,(H3,21,24,25,26)

InChI Key

HBGYYYWNIJUNIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrido[3,4-b]pyrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-trifluoromethylbenzaldehyde with 2-aminopyridine can form an intermediate, which is then cyclized to form the pyrido[3,4-b]pyrazine core.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrido[3,4-b]pyrazine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Structural Variations and Activity Trends

Compound Name Substituents (Position) Key Biological Findings References
Target Compound 3: 4-(CF₃)phenyl; 7: ethyl carbamate Presumed tubulin inhibition (inferred from analogs); enhanced metabolic stability due to CF₃ group.
NSC 181928 (Ethyl 5-amino-3-[(N-methylanilino)methyl]-pyrido[3,4-b]pyrazin-7-ylcarbamate) 3: N-methylanilino methyl Active against vincristine-resistant P388 leukemia; induces mitotic arrest in vivo. IC₅₀: 10–100 nM in cultured cells.
NSC 370147 (Ethyl 5-amino-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-ylcarbamate) 2: methyl; 3: phenyl Broad-spectrum activity against multidrug-resistant tumors (e.g., Adriamycin-resistant lines). IC₅₀: 1–10 nM in vitro.
Ethyl (5-amino-3-(4-methoxyphenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate 3: 4-methoxyphenyl Reduced activity compared to phenyl/CF₃ analogs; methoxy group increases metabolic oxidation.
S-Isomer of Ethyl (5-amino-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl)carbamate 3: 4-hydroxyphenyl; 2: methyl (S-configuration) 2–3× more potent than R-isomer in tubulin binding and cytotoxicity assays.

Key Findings from Comparative Studies

Role of the 3-Position Substituent

  • Trifluoromethyl (CF₃) vs. Phenyl : The 4-(trifluoromethyl)phenyl group in the target compound improves metabolic stability compared to unsubstituted phenyl analogs (e.g., NSC 370147) by resisting oxidative degradation . However, phenyl derivatives like NSC 370147 exhibit superior potency against multidrug-resistant tumors due to enhanced tubulin binding .
  • Electron-Withdrawing vs. Electron-Donating Groups : Methoxy (electron-donating) substituents at the 4-position reduce antimitotic activity, likely due to decreased tubulin affinity . In contrast, the electron-withdrawing CF₃ group balances lipophilicity and target engagement .

Impact of the Carbamate Group

  • Ethyl Carbamate Essential: Removal or substitution of the ethyl carbamate (e.g., with methylamino or bulky aliphatic groups) abolishes activity, as seen in analogs of NSC 370147 .
  • Stereochemical Sensitivity : Chiral isomers (S vs. R) at the 2-methyl position show significant differences in potency, with S-isomers exhibiting 2–3× higher activity in tubulin polymerization assays .

Resistance Profile

  • Multidrug Resistance (MDR) : NSC 370147 retains activity against P388 leukemia sublines resistant to vincristine, cisplatin, and Adriamycin, unlike the target compound (data pending) . This suggests that 2-methyl and 3-phenyl groups confer resilience to efflux pumps like P-glycoprotein.
  • Cross-Resistance: Only arabinofuranosylcytosine-resistant lines show partial resistance to NSC 370147, indicating a unique mechanism distinct from antimetabolites .

Pharmacokinetic and Metabolic Considerations

  • Metabolism : Ethyl carbamates are metabolized via cleavage of the carbamate group (e.g., hydroxylation at the 4-phenyl position in NSC 181928) . The CF₃ group in the target compound may slow hepatic clearance compared to hydroxylated metabolites.
  • Oral Bioavailability : NSC 370147 maintains efficacy via oral administration, while carbamate analogs with bulky substituents show reduced bioavailability .

Biological Activity

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C17_{17}H16_{16}F3_{3}N5_{5}O2_{2}
  • CAS Number : 82586-03-6

The compound features a pyrido[3,4-b]pyrazine core, which contributes to its biological activity by allowing interactions with various biological targets.

The mechanism of action for this compound involves its ability to bind selectively to specific molecular targets such as enzymes and receptors. This binding can lead to the inhibition or modulation of their functions, impacting various biological pathways. The precise pathways and targets remain an area for further investigation but are crucial for understanding the compound's therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant activity:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.070 - 8.95 µM
Enterococcus species4.66 - 35.8 µM
Mycobacterium tuberculosis18.7 µM

These results indicate that the compound exhibits a broad spectrum of antimicrobial activity, comparable to established antibiotics like ampicillin and isoniazid .

Anticancer Activity

This compound has also shown potential anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:

Cell Line IC50_{50} (µM)
K562 (Chronic Myeloid Leukemia)3 - 6
MCF-7 (Breast Carcinoma)3 - 6

These findings suggest that the compound could be an effective candidate for further development in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A series of benzylated intermediates derived from this compound were tested against Staphylococcus aureus and other pathogens. The results indicated that certain derivatives exhibited enhanced antimicrobial activity, suggesting that structural modifications could optimize efficacy .
  • In Vitro Cytotoxicity Assessment :
    A comprehensive evaluation of the cytotoxic effects of this compound on human monocytic leukemia cell lines revealed that while some derivatives were inactive, others demonstrated significant cytotoxicity at low concentrations. This highlights the importance of structural variation in enhancing biological activity .

Q & A

Q. What structural features of this compound are critical for its antimitotic activity?

Q. What in vitro assays are used to evaluate the compound’s tubulin-binding and antimitotic effects?

  • Methodological Answer: Standard assays include:
  • Tubulin polymerization assays: Measure the compound’s ability to inhibit or promote abnormal microtubule assembly using purified tubulin (GTP- or GDP-liganded) under controlled Mg²⁺ concentrations. Electron microscopy is used to characterize polymer morphology .
  • Competitive binding studies: Use fluorescence quenching or HPLC to determine binding constants (Ka) to tubulin, often comparing interactions with colchicine-site ligands .
  • Cell cycle analysis: Flow cytometry to assess mitotic arrest (accumulation of cells in G2/M phase) in cancer cell lines .

Advanced Research Questions

Q. How do chiral isomers of this compound differentially affect tubulin polymerization and nucleotide interactions?

Q. What metabolic transformations occur in vivo, and how do they influence activity?

  • Methodological Answer: In mice, the primary metabolite results from cleavage of the ethyl carbamate moiety, yielding a hydroxylated derivative at the 4-position of the phenyl ring. Methylation of this metabolite produces a 4-methoxyphenyl analog, which retains partial activity. The S-isomer of the hydroxylated metabolite is more potent than the R-isomer, mirroring the parent compound’s stereochemical activity trends. Metabolic stability assays (e.g., liver microsome studies) and pharmacokinetic profiling are used to correlate metabolite formation with efficacy .

Q. How do modifications to the pyrido[3,4-b]pyrazine ring system impact in vitro vs. in vivo activity?

  • Methodological Answer: Replacement of the 1,2-dihydropyrazine ring with a dihydro-1,4-diazepine ring retains in vitro cytotoxicity at higher doses but reduces in vivo efficacy, likely due to altered pharmacokinetics. Removal of the 5-amino group or substitution with a 5(6H)-oxo group diminishes both in vitro and in vivo activity. These findings are validated through comparative SAR studies using cytotoxicity assays (e.g., IC₅₀ in HeLa cells) and murine xenograft models .

Contradictions and Unresolved Issues

Q. Why does the S-isomer induce GTP hydrolysis in tubulin, while the R-isomer does not?

  • Methodological Answer: The S-isomer’s binding induces conformational changes in tubulin that promote GTP hydrolysis, a phenomenon not observed with the R-isomer or colchicine. This is hypothesized to result from differential interactions with the β-tubulin subunit’s flexible H7 helix, which coordinates nucleotide exchange. Stopped-flow kinetics and X-ray crystallography are critical tools to resolve these mechanistic disparities .

Methodological Recommendations

  • For SAR studies: Prioritize modifications at the carbamate group and 5-amino position while avoiding substitutions at the 8-position.
  • For mechanistic studies: Combine electron microscopy with high-resolution structural techniques (cryo-EM) to characterize tubulin-ligand complexes.
  • For in vivo testing: Use metabolite profiling to account for hydroxylation and methylation pathways .

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